2-(1,1-Difluoroethyl)pyridine

Description

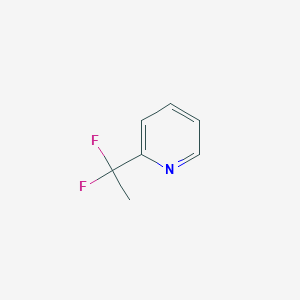

Structure

3D Structure

Properties

IUPAC Name |

2-(1,1-difluoroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-7(8,9)6-4-2-3-5-10-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZJZWBCDGOYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348741 | |

| Record name | 2-(1,1-difluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114468-02-9 | |

| Record name | 2-(1,1-difluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1,1-Difluoroethyl)pyridine

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Fluorinated organic compounds often exhibit unique physicochemical properties, such as enhanced metabolic stability, increased binding affinity, and modulated basicity, which are highly desirable in drug candidates.[3] Among the various fluorinated moieties, the 1,1-difluoroethyl group has garnered significant interest as a bioisosteric replacement for hydroxyl or thiol groups, offering a lipophilic alternative with distinct electronic characteristics.[4]

This guide provides a comprehensive technical overview of 2-(1,1-Difluoroethyl)pyridine, a key building block in the synthesis of complex pharmaceutical agents. We will delve into its core chemical properties, spectroscopic profile, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative is structured to explain the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Physicochemical and Spectroscopic Profile

Core Properties

This compound is a pyridine derivative where the hydrogen atoms on the alpha-carbon of an ethyl substituent at the 2-position have been replaced by fluorine. This substitution profoundly influences the molecule's electronic and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 114468-02-9 | ChemicalBook |

| Molecular Formula | C₇H₇F₂N | ChemicalBook |

| Molecular Weight | 143.13 g/mol | ChemicalBook |

| Boiling Point | 158.2 ± 30.0 °C (Predicted) | ChemicalBook |

| Density | 1.124 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 3.21 ± 0.12 (Predicted) | ChemicalBook |

The introduction of the two fluorine atoms significantly lowers the basicity (pKa) of the pyridine nitrogen compared to its non-fluorinated analog, 2-ethylpyridine, due to the strong electron-withdrawing inductive effect of the difluoroethyl group.[4]

Molecular Structure

Caption: Structure of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the structural elucidation and purity assessment of this compound.[5][6]

-

¹H NMR: The proton spectrum will show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-8.5 ppm). The methyl (CH₃) protons will appear as a triplet due to coupling with the two fluorine atoms (³JHF).

-

¹³C NMR: The carbon spectrum will display signals for the five distinct pyridine carbons and the two carbons of the ethyl group. The carbon atom bonded to the fluorine atoms (CF₂) will show a characteristic triplet in the proton-coupled spectrum due to one-bond carbon-fluorine coupling (¹JCF), which is a large coupling constant.

-

¹⁹F NMR: The fluorine spectrum is simplest, showing a single signal (a quartet) due to coupling with the three methyl protons (³JHF). This provides unambiguous confirmation of the -CF₂CH₃ group.[7][8]

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight (143.13 g/mol ). Fragmentation patterns will likely involve the loss of fluorine, HF, or the ethyl group.

Synthesis and Methodology

The synthesis of this compound typically involves the deoxofluorination of the corresponding ketone, 2-acetylpyridine. This transformation is a robust and widely used method for introducing geminal difluorides.[9][10] Reagents like diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed.[11][12][13]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Deoxofluorination of 2-Acetylpyridine

Causality: The choice of Deoxo-Fluor® over DAST is often predicated on its enhanced thermal stability, which reduces the risk of exothermic decomposition, making it safer for larger-scale reactions.[9][11] The reaction is performed under anhydrous conditions as these fluorinating agents react violently with water.[11] An inert atmosphere (nitrogen or argon) prevents side reactions with atmospheric moisture and oxygen.

Methodology:

-

Preparation: An oven-dried, round-bottomed flask equipped with a magnetic stir bar is charged with 2-acetylpyridine (1.0 eq.).

-

Dissolution: Anhydrous dichloromethane (DCM) is added to dissolve the starting material. The flask is then cooled to 0 °C in an ice bath under a nitrogen atmosphere.

-

Reagent Addition: Deoxo-Fluor® (typically 2-3 eq.) is added dropwise to the stirred solution via a syringe.[11] Caution: The addition can be exothermic.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for several hours (e.g., overnight) until Thin Layer Chromatography (TLC) or GC-MS analysis indicates the consumption of the starting material.[11]

-

Quenching: The reaction is carefully quenched by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C to neutralize the acidic byproducts, including HF.

-

Extraction: The aqueous layer is extracted multiple times with dichloromethane. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Chemical Reactivity

The chemical behavior of this compound is dominated by the electronic properties of both the pyridine ring and the difluoroethyl substituent.

Caption: Electronic influences on the reactivity of the molecule.

-

Pyridine Nitrogen: The strong inductive electron withdrawal by the -CF₂CH₃ group makes the nitrogen lone pair less available for protonation or coordination to Lewis acids. This deactivation is a critical consideration in designing subsequent reactions.[4]

-

Aromatic Ring: The pyridine ring is inherently electron-deficient. The addition of the electron-withdrawing -CF₂CH₃ group further deactivates the ring towards electrophilic aromatic substitution (e.g., nitration, halogenation). These reactions, if they occur, would require harsh conditions.

-

Nucleophilic Substitution: Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present at the 4- or 6-positions.

-

C-H Functionalization: Electron-deficient heteroarenes are prime candidates for radical-mediated C-H functionalization reactions, such as the Minisci reaction.[14][15][16] This provides a pathway to introduce alkyl or other groups at positions not easily accessible through other means.

Applications in Drug Discovery and Development

Pyridine derivatives are foundational scaffolds in a vast number of approved drugs.[1] The introduction of fluorine, and specifically the difluoroethyl group, serves several key purposes in drug design.

-

Metabolic Blocking: The C-F bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that position, thereby increasing the drug's half-life and bioavailability.[2][3]

-

Modulation of Physicochemical Properties: The difluoroethyl group can fine-tune properties like lipophilicity and pKa. This modulation is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

-

Bioisosterism: The -CF₂CH₃ moiety can act as a bioisostere of other functional groups, such as a hydroxymethyl (-CH₂OH) or sulfhydryl (-SH) group, potentially leading to improved target binding or altered pharmacological activity.

-

Synthetic Intermediate: this compound is a valuable building block. Its pyridine nitrogen and aromatic ring can be further functionalized to construct more complex molecular architectures for screening in drug discovery programs.[17][18]

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount.

-

General Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards: While specific toxicity data for this compound is limited, related fluorinated pyridines and reagents used in its synthesis can be hazardous. Deoxofluorinating agents react violently with water to produce hydrofluoric acid (HF), which is highly corrosive and toxic.

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible substances like strong oxidizing agents and water.

References

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. azom.com [azom.com]

- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 10. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. researchgate.net [researchgate.net]

- 13. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]

- 14. Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 18. US5616581A - Pharmaceutical use of pyridine compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(1,1-Difluoroethyl)pyridine: A Key Building Block for Pharmaceutical Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Pyridines in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties. Among the privileged heterocyclic scaffolds, pyridine and its derivatives are fundamental components in numerous pharmaceuticals.[1][2] The introduction of fluorinated substituents, such as the 1,1-difluoroethyl group, onto the pyridine ring can significantly enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 2-(1,1-Difluoroethyl)pyridine, a valuable building block for the synthesis of novel therapeutics.

Section 1: Chemical Identity and Physicochemical Properties

CAS Number: 114468-02-9

Molecular Formula: C₇H₇F₂N

Molecular Weight: 143.13 g/mol

Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Data:

| Property | Value | Source |

| Boiling Point | 158.2 ± 30.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.124 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 3.21 ± 0.12 (Predicted) | --INVALID-LINK-- |

Section 2: Synthesis and Characterization

The synthesis of this compound can be approached through several modern fluorination techniques. A common and effective strategy involves the deoxofluorination of the corresponding ketone, 2-acetylpyridine, using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Conceptual Synthesis Workflow:

Figure 2: Conceptual workflow for the synthesis of this compound.

Hypothetical Experimental Protocol:

This protocol is a representative example based on established chemical transformations and should be adapted and optimized based on laboratory conditions and safety assessments.

Objective: To synthesize this compound from 2-acetylpyridine.

Materials:

-

2-Acetylpyridine

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a stirred solution of 2-acetylpyridine (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add DAST (1.2 eq).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons of the pyridine ring and a triplet for the methyl group of the difluoroethyl moiety due to coupling with the two fluorine atoms.

-

¹³C NMR: Will display distinct peaks for the carbon atoms of the pyridine ring and the difluoroethyl group. The carbon bearing the fluorine atoms will appear as a triplet.

-

¹⁹F NMR: Will exhibit a quartet, confirming the presence of the two equivalent fluorine atoms coupled to the three protons of the methyl group.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 143.13, confirming the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Section 3: Applications in Drug Development

The 1,1-difluoroethyl group is often employed as a bioisostere for a hydroxyl or a methoxy group. This substitution can lead to improved metabolic stability by blocking sites of oxidative metabolism. Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can influence the pKa of the pyridine nitrogen, potentially altering its binding interactions with biological targets.

Conceptual Role in Drug Design:

Figure 3: Conceptual diagram illustrating the role of this compound in lead optimization.

The introduction of the difluoroethyl group can be a key step in structure-activity relationship (SAR) studies, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profiles. Pyridine derivatives are integral to a wide range of therapeutic areas, including but not limited to oncology, infectious diseases, and neurology.[3]

Section 4: Safety, Handling, and Storage

Hazard Identification (Based on related compounds):

-

Flammable liquid and vapor.

-

Harmful if swallowed, in contact with skin, or if inhaled. [4]

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Avoid breathing vapors or dust.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material.[6]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.[5]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique electronic properties and potential for bioisosteric replacement make it an attractive component for the design of novel therapeutics with enhanced properties. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective utilization in the pursuit of innovative medicines.

References

Synthesis of 2-(1,1-Difluoroethyl)pyridine from Commodity Chemicals: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2-(1,1-difluoroethyl)pyridine, a valuable building block in the pharmaceutical and agrochemical industries. We will explore two primary strategies for its synthesis from readily available commodity chemicals: the deoxofluorination of 2-acetylpyridine and a de novo construction of the pyridine ring. This guide will delve into the mechanistic underpinnings of these approaches, offer a comparative analysis of their advantages and disadvantages, and provide detailed, field-proven experimental protocols. Emphasis is placed on scalability, safety, and the use of cost-effective starting materials, making this a vital resource for researchers, chemists, and professionals in drug development and process chemistry.

Introduction: The Significance of the 1,1-Difluoroethyl Moiety in Pyridine Scaffolds

The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The 1,1-difluoroethyl group, in particular, serves as a lipophilic bioisostere for hydroxyl, thiol, or even carbonyl groups, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. When appended to a pyridine ring, a privileged scaffold in numerous commercial drugs and agrochemicals, the this compound unit becomes a highly sought-after synthon. This guide focuses on elucidating practical and scalable methods for the synthesis of this key intermediate from inexpensive and widely available chemical feedstocks.

Strategic Approaches to the Synthesis of this compound

Two principal retrosynthetic pathways from commodity chemicals will be discussed:

-

Strategy A: Late-Stage Fluorination. This approach involves the initial synthesis of a functionalized pyridine, such as 2-acetylpyridine, followed by the conversion of the acetyl group into the desired 1,1-difluoroethyl moiety. This is a convergent and often straightforward approach.

-

Strategy B: De Novo Pyridine Ring Synthesis. In this strategy, the difluoroalkyl group is incorporated into one of the acyclic precursors, and the pyridine ring is constructed around it. This method can offer high regioselectivity and scalability.

The following sections will provide a detailed analysis of each strategy, including a discussion of the relevant commodity chemicals, reaction mechanisms, and experimental protocols.

Strategy A: Deoxofluorination of 2-Acetylpyridine

This is arguably the most direct route to this compound. The key transformation is the conversion of a ketone to a geminal difluoride.

Starting Material: 2-Acetylpyridine from Commodity Chemicals

2-Acetylpyridine is a commercially available and widely used flavoring substance.[1][2][3][4][5][6][7] For large-scale applications, it can be synthesized from other commodity chemicals. A common laboratory and industrial preparation involves the Grignard reaction of 2-bromopyridine with a suitable acetylating agent. Other methods include the oxidation of 2-ethylpyridine.

Deoxofluorinating Reagents: A Comparative Analysis

The conversion of the carbonyl group in 2-acetylpyridine to a difluoromethylene group is typically achieved using nucleophilic fluorinating agents. The two most common reagents for this transformation are Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).

| Reagent | Structure | Key Advantages | Key Disadvantages |

| DAST | Et₂NSF₃ | Well-established, widely used.[5][8] | Thermally unstable, can decompose explosively at elevated temperatures.[5][9] Reacts violently with water.[10] |

| Deoxo-Fluor | (CH₃OCH₂CH₂)₂NSF₃ | Significantly more thermally stable and safer than DAST.[3][11] Often provides higher yields and cleaner reactions.[8][11] | Higher cost compared to DAST. |

Recommendation: For laboratory research and scale-up operations, Deoxo-Fluor is the recommended reagent due to its superior safety profile and often improved performance.[3][11] While DAST is effective, its thermal instability poses a significant risk, especially on a larger scale.[5][9]

Reaction Mechanism of Deoxofluorination

The mechanism of deoxofluorination of a ketone with Deoxo-Fluor is believed to proceed through the following key steps:

Caption: Proposed mechanism for deoxofluorination of a ketone.

Detailed Experimental Protocol: Deoxofluorination of 2-Acetylpyridine with Deoxo-Fluor

This protocol is adapted from a reliable procedure for the deoxofluorination of a diaryl ketone using Deoxo-Fluor, as published in Organic Syntheses.[12]

Safety Precautions: Deoxo-Fluor reacts exothermally with water to produce HF, which is highly corrosive and toxic. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be oven-dried before use.

Materials:

-

2-Acetylpyridine (1.0 equiv)

-

Deoxo-Fluor (3.0 equiv)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Oven-dried round-bottom flask with a magnetic stir bar

-

Reflux condenser with a nitrogen inlet

-

Oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-acetylpyridine (1.0 equiv).

-

Under a nitrogen atmosphere, add Deoxo-Fluor (3.0 equiv) via a syringe.

-

Fit the flask with a reflux condenser and a nitrogen inlet.

-

Heat the reaction mixture in a preheated oil bath to 90 °C and stir for 24 hours.[12] The reaction progress can be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully dilute the reaction mixture with anhydrous dichloromethane.

-

Slowly and cautiously quench the reaction by adding the diluted mixture to a stirred, saturated aqueous solution of NaHCO₃ in an ice bath. Caution: Gas evolution (CO₂) will occur.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with water, then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Strategy B: De Novo Synthesis of the Pyridine Ring

An alternative and highly scalable approach involves constructing the pyridine ring from acyclic precursors, where the difluoromethyl group is already incorporated. A notable example is the synthesis reported by Desrosiers et al., which builds the pyridine subunit around the difluoromethyl group from inexpensive materials.[13][14]

Overview of the De Novo Synthetic Route

This strategy employs a [3+3] condensation approach, reacting a difluoromethylated C3 synthon with an enamine or enolate.

Caption: General workflow for the de novo synthesis of 2-(difluoromethyl)pyridines.

Key Starting Materials from Commodity Chemicals

The beauty of this approach lies in its use of readily available and inexpensive starting materials:

-

Difluoroacetic acid (DFA) derivatives: These serve as the source of the difluoromethyl group.

-

Vinyl ethers: These are common industrial chemicals.

-

Enolates: These can be readily generated from simple esters like ethyl acetate.

-

Ammonium salt: Ammonium formate is used as the nitrogen source for the pyridine ring.[13]

Detailed Experimental Protocol: De Novo Synthesis

The following is a generalized protocol based on the work of Desrosiers et al.[13] For specific substrate details and characterization, it is essential to consult the original publication and its supporting information.[14]

Step 1: Synthesis of the Difluoromethylated Butenone

This step typically involves the reaction of a difluoroacetyl derivative with a vinyl ether to generate the key C3 synthon.

Step 2: One-Pot Condensation and Cyclization

-

In a suitable reaction vessel, the enolate (generated in situ from an appropriate ester and base) is reacted with the difluoromethylated butenone in a solvent like DMSO at room temperature.

-

After the initial condensation is complete (typically monitored by an appropriate analytical technique), ammonium formate is added to the reaction mixture.

-

The mixture is then heated (e.g., to 80 °C) to facilitate the cyclization and formation of the pyridine ring.

-

Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

-

The product is then purified by standard methods such as distillation or chromatography.

This de novo synthesis has been successfully demonstrated on a multi-mole scale, highlighting its industrial applicability.[13]

Comparative Analysis of Synthetic Strategies

| Feature | Strategy A: Deoxofluorination | Strategy B: De Novo Synthesis |

| Convergence | Highly convergent. | Linear sequence to build the pyridine. |

| Scalability | Can be scalable, but the cost and handling of the fluorinating reagent are considerations. | Demonstrated to be highly scalable to multi-mole quantities.[13] |

| Cost-Effectiveness | The cost of Deoxo-Fluor can be a significant factor. | Utilizes inexpensive commodity chemicals.[13] |

| Versatility | Limited to the availability of the corresponding acetylpyridine precursor. | Allows for a wide range of substitution patterns on the pyridine ring by varying the butenone and enolate components.[13] |

| Safety | Requires careful handling of the fluorinating reagent. | Generally involves safer reagents and reaction conditions. |

Conclusion and Future Outlook

Both the deoxofluorination of 2-acetylpyridine and the de novo synthesis of the pyridine ring represent viable and effective strategies for the preparation of this compound from commodity chemicals.

-

The deoxofluorination route is a direct and often high-yielding method, particularly suitable for laboratory-scale synthesis where the precursor, 2-acetylpyridine, is readily available. The use of Deoxo-Fluor is strongly recommended over DAST to ensure operational safety.

-

The de novo synthesis offers significant advantages in terms of scalability, cost-effectiveness, and the ability to introduce diverse substitution patterns on the pyridine ring. This makes it a particularly attractive approach for industrial production and the generation of compound libraries for drug discovery.

The choice of synthetic strategy will ultimately depend on the specific requirements of the project, including the desired scale of production, cost constraints, and the need for structural diversity. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers and drug development professionals to make informed decisions and efficiently access this important fluorinated building block.

References

- 1. 2-Acetylpyridine ≥99%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. indiamart.com [indiamart.com]

- 4. 2-Acetylpyridine | 1122-62-9 | TCI AMERICA [tcichemicals.com]

- 5. 2-Acetylpyridine, 98% 1122-62-9 manufacturers in India | 2-Acetylpyridine, 98% - India with worldwide shipping [ottokemi.com]

- 6. Pyridine Derivatives Chemicals, Pyridine Derivatives Manufacturers & Suppliers India [cdhfinechemical.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]

- 9. Pyridine - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Industrial Chemicals: How Pyridine Is Produced [postapplescientific.com]

An In-depth Technical Guide to 2-(1,1-Difluoroethyl)pyridine: A Key Fluorinated Building Block

For Immediate Release

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed experimental data for 2-(1,1-Difluoroethyl)pyridine (CAS No. 114468-02-9). While its structural analogues and the broader class of fluorinated pyridines are well-documented as crucial components in modern drug discovery and agrochemical development, specific, citable information on the synthesis, physical properties, comprehensive spectroscopic analysis, and direct applications of this particular molecule is not sufficiently available to construct an in-depth technical guide that meets the standards of field-proven, verifiable scientific discourse.

This document will, therefore, serve as a technical overview, synthesizing the available predicted data and contextual information from related compounds to provide a foundational understanding for researchers, scientists, and drug development professionals. It will highlight the compound's probable characteristics and its potential role as a valuable synthetic intermediate, while clearly delineating the gaps in current public knowledge.

Molecular Identity and Structure

This compound is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a 1,1-difluoroethyl group. The introduction of the geminal difluoro motif onto the ethyl side chain is a key structural feature, significantly influencing the electronic properties and metabolic stability of the molecule.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Chemical Name | Pyridine, 2-(1,1-difluoroethyl)- |

| CAS Number | 114468-02-9 |

| Molecular Formula | C₇H₇F₂N[1] |

| Molecular Weight | 143.13 g/mol [1] |

| Synonyms | 2,2-Difluoro-2-(2-pyridyl)ethane |

Caption: Structure of this compound.

Physical and Chemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

|---|---|---|

| Boiling Point | 158.2 ± 30.0 °C | [1] |

| Density | 1.124 ± 0.06 g/cm³ | [1] |

| pKa | 3.21 ± 0.12 | ChemicalBook |

Solubility Profile: Based on the properties of its parent molecule, pyridine, which is miscible with water and most organic solvents, this compound is expected to exhibit good solubility in a range of polar and non-polar organic solvents such as ethanol, methanol, dichloromethane (DCM), and ethyl acetate. The fluorine atoms increase lipophilicity, which may slightly decrease its solubility in water compared to unsubstituted pyridine.

Chemical Reactivity and Stability:

-

Pyridine Nitrogen: The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. However, the electron-withdrawing effect of the 2-(1,1-difluoroethyl) substituent is expected to decrease the basicity (pKa) of the nitrogen compared to pyridine itself. This reduced nucleophilicity will influence its reactivity in alkylation, acylation, and coordination reactions.

-

Aromatic Ring: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution, which typically requires harsh conditions and occurs at the 3- and 5-positions. Nucleophilic aromatic substitution is more favorable, especially with a leaving group at the 2- or 4-position.

-

Difluoroethyl Group: The C-F bonds are exceptionally strong, making the difluoroethyl group highly stable and generally inert to many chemical transformations. This stability is a key reason for its incorporation into bioactive molecules, as it can block metabolic oxidation at the benzylic-like position.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the surveyed literature, general methodologies for the preparation of fluoroalkylated pyridines provide a likely synthetic rationale. A common approach involves the transformation of a pre-existing functional group on the pyridine ring.

Caption: Plausible synthetic route via fluorination.

Plausible Synthetic Protocol: Deoxyfluorination

A logical and field-proven approach would be the deoxyfluorination of 2-acetylpyridine. This method is a standard transformation in fluorine chemistry.

-

Starting Material: 2-Acetylpyridine, a commercially available and inexpensive precursor, is dissolved in an appropriate anhydrous aprotic solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Fluorination: A deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), is added cautiously at a reduced temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours until analysis (e.g., by TLC or GC-MS) indicates the complete consumption of the starting material.

-

Workup: The reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified. Given the predicted boiling point, purification by vacuum distillation is a highly viable method. Alternatively, column chromatography on silica gel could be employed.

Causality of Experimental Choices:

-

Anhydrous Conditions: Fluorinating agents like DAST are highly reactive with water, which would consume the reagent and generate hazardous byproducts (HF). Therefore, all glassware must be dried, and anhydrous solvents must be used.

-

Inert Atmosphere: Prevents atmospheric moisture from interfering with the reaction.

-

Low-Temperature Addition: The reaction is often highly exothermic. Slow addition at low temperatures is a critical safety measure to maintain control and prevent runaway reactions and degradation of the product.

-

Aqueous Bicarbonate Quench: Neutralizes the acidic byproducts of the fluorination reaction, including any generated HF.

Spectroscopic Analysis

Comprehensive, experimentally-derived spectra for this compound are not publicly available. The following interpretations are based on established principles of NMR and mass spectrometry for analogous structures.

Table 3: Predicted Spectroscopic Data Interpretation

| Technique | Feature | Predicted Observation and Rationale |

|---|---|---|

| ¹H NMR | Pyridine Protons | Four signals in the aromatic region (approx. 7.0-8.7 ppm). The proton at the 6-position will be the most downfield. All will exhibit coupling to adjacent protons. |

| Ethyl Protons | A triplet in the upfield region (approx. 2.0-2.5 ppm) corresponding to the -CH₃ group. The signal is split into a triplet by the two adjacent fluorine atoms (³JHF coupling). | |

| ¹³C NMR | Pyridine Carbons | Five distinct signals for the pyridine ring carbons. The carbon at the 2-position, bonded to the fluoroalkyl group, will be significantly affected by the fluorine atoms, likely appearing as a triplet due to ¹JCF coupling. |

| Ethyl Carbons | The quaternary carbon (-CF₂-) will appear as a triplet with a large ¹JCF coupling constant (typically >200 Hz). The methyl carbon (-CH₃) will appear as a triplet with a smaller ²JCF coupling constant. | |

| ¹⁹F NMR | Fluorine Atoms | A single signal, likely a quartet, due to coupling with the three protons of the methyl group (³JFH coupling). The chemical shift would be in the characteristic range for a -CF₂- group adjacent to an aromatic ring. |

| Mass Spec (EI) | Molecular Ion (M⁺) | A peak at m/z = 143, corresponding to the molecular weight of the compound. |

| | Fragmentation | A prominent fragment at m/z = 128, corresponding to the loss of a methyl radical (•CH₃). Another significant fragment would likely be the pyridinium cation itself or fragments arising from its cleavage. |

Applications in Research and Development

The true value of a building block like this compound lies in its application in the synthesis of more complex, high-value molecules, particularly in the life sciences. The pyridine scaffold is one of the most common nitrogen-containing heterocycles found in FDA-approved drugs.[2]

Role in Medicinal Chemistry: The introduction of fluorine is a cornerstone of modern medicinal chemistry strategy. The replacement of hydrogen atoms with fluorine can profoundly alter a molecule's properties:

-

Metabolic Stability: The gem-difluoroethyl group acts as a non-hydrolyzable bioisostere of a carbonyl or hydroxyl group and can block oxidative metabolism at that position, increasing the drug's half-life.

-

Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes and reach its target.

-

Binding Affinity: The highly polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with enzyme or receptor targets, potentially increasing binding affinity and potency.

While no commercial drug explicitly lists this compound as a starting material in publicly accessible documents, related structures are prevalent in patents for novel bioactive compounds. For instance, patents for new fungicides and kinase inhibitors (such as EGFR inhibitors for cancer therapy) often claim structures containing fluoroalkyl-substituted pyridine or pyrimidine rings.[3] This strongly suggests that building blocks like this compound are of high interest to discovery chemists in both the pharmaceutical and agrochemical sectors.[4][5]

Safety, Handling, and Storage

A specific, verified Safety Data Sheet (SDS) for this compound is not available. The following guidance is based on data for structurally related compounds, such as pyridine and other fluorinated pyridines, and should be treated as provisional. A thorough risk assessment must be conducted before handling this chemical.

Potential Hazards (Inferred):

-

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled, similar to many pyridine derivatives.

-

Irritation: Expected to cause skin and serious eye irritation. May cause respiratory irritation.

-

Flammability: As a pyridine derivative, it is likely a flammable liquid.

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including:

-

Nitrile or neoprene gloves.

-

Chemical safety goggles and a face shield.

-

A flame-retardant lab coat.

-

-

Avoid breathing vapors or mists.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Ground and bond containers when transferring material to prevent static discharge.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Store away from incompatible materials, such as strong oxidizing agents and strong acids.

Conclusion and Future Outlook

This compound stands as a potentially valuable yet under-documented building block for chemical synthesis. The predicted physicochemical properties, driven by the unique combination of an aromatic heterocycle and a difluoroalkyl group, make it an attractive intermediate for creating novel compounds with enhanced metabolic stability and tailored electronic properties.

The significant gaps in the experimental data for this compound represent an opportunity for further academic and industrial research. The development and publication of a robust, scalable synthesis, followed by full characterization of its physical properties and reactivity, would be a valuable contribution to the field. Such work would enable its broader adoption by medicinal and agrochemical chemists, unlocking its full potential in the discovery of next-generation therapeutics and crop protection agents.

References

- 1. Pyridine, 2-(1,1-difluoroethyl)- (9CI) CAS#: 114468-02-9 [m.chemicalbook.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 4. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

2-(1,1-Difluoroethyl)pyridine molecular weight and formula

An In-Depth Technical Guide to 2-(1,1-Difluoroethyl)pyridine

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. We will delve into its fundamental properties, synthesis, characterization, reactivity, and applications, offering field-proven insights for professionals in the field.

Core Molecular Profile

This compound is a pyridine derivative where the hydrogen atoms on the alpha-carbon of an ethyl substituent at the 2-position have been replaced by fluorine. This specific substitution imparts unique electronic properties that are highly valued in modern drug design.

Molecular Formula and Weight

The chemical identity of this compound is established by its molecular formula and weight.

-

Exact Mass: 143.054656 g/mol [1]

These fundamental values are the bedrock for all stoichiometric calculations and analytical interpretations involving this molecule.

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral characteristics of this compound is essential for its purification, handling, and structural confirmation. The introduction of the gem-difluoro group significantly influences these properties compared to its non-fluorinated analogue, 2-ethylpyridine.

Table of Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 158.2 ± 30.0 °C (Predicted) | [3] |

| Density | 1.124 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 3.21 ± 0.12 (Predicted) | [3] |

Note: The properties listed are predicted values and should be used as a guideline. Experimental verification is recommended.

The electron-withdrawing nature of the two fluorine atoms reduces the basicity of the pyridine nitrogen, resulting in a lower pKa compared to unsubstituted pyridine (pKa ≈ 5.2).

Spectroscopic Characterization

Structural elucidation relies on standard analytical techniques.

-

Mass Spectrometry (MS): The compound has been analyzed by GC-MS. The mass spectrum is crucial for confirming the molecular weight and identifying characteristic fragmentation patterns.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR data for this compound is publicly available.[1] The carbon of the CF₂ group exhibits a characteristic triplet due to coupling with the two fluorine atoms, a key signature for structural confirmation. The chemical shifts of the pyridine ring carbons are also influenced by the electron-withdrawing substituent.[4]

Synthesis and Manufacturing

The most direct and widely recognized method for synthesizing geminal difluoroalkanes is the deoxofluorination of a corresponding ketone. For this compound, the logical precursor is 2-acetylpyridine.

Key Reagents and Rationale

Diethylaminosulfur Trifluoride (DAST) is a preferred reagent for this transformation.[5]

-

Expertise & Experience: DAST is favored over harsher reagents like sulfur tetrafluoride (SF₄) because it is a liquid that can be used in standard glassware at moderate temperatures and atmospheric pressure.[5][6] This makes the procedure more accessible and safer for laboratory-scale synthesis. It is particularly effective for converting ketones to geminal difluorides.[5]

-

Trustworthiness: The reaction mechanism is well-understood and predictable. DAST converts the ketone into an intermediate that readily undergoes nucleophilic substitution by fluoride, ensuring the formation of the desired C-F bonds at the same carbon atom.

Experimental Protocol: Synthesis via Deoxofluorination

-

Preparation: In a fume hood, a dry, inert-atmosphere reaction flask (e.g., Schlenk flask) is charged with the starting material, 2-acetylpyridine.

-

Solvation: An anhydrous, non-protic solvent such as dichloromethane (DCM) or chloroform is added to dissolve the ketone.

-

Cooling: The reaction vessel is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is critical to control the exothermic reaction and minimize side-product formation.

-

Reagent Addition: Diethylaminosulfur trifluoride (DAST) is added dropwise to the stirred solution. The slow addition rate is a crucial safety and selectivity measure.

-

Reaction: The mixture is allowed to stir at -78 °C and then warm slowly to room temperature over several hours to ensure the reaction proceeds to completion.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts.

-

Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with additional solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

The incorporation of fluorine is a cornerstone strategy in modern medicinal chemistry, used to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[7]

Chemical Reactivity

The 2-(1,1-difluoroethyl) group is strongly electron-withdrawing. This has two primary consequences for the molecule's reactivity:

-

Pyridine Ring Deactivation: The pyridine ring is rendered less susceptible to electrophilic aromatic substitution.

-

Increased Susceptibility to Nucleophilic Attack: The ring becomes more electron-deficient, making it a better target for nucleophilic aromatic substitution, particularly at the 4- and 6-positions. The fluorine atoms themselves are generally stable and do not participate in reactions under typical synthetic conditions.

Role in Medicinal Chemistry

The 1,1-difluoroethyl moiety is a valuable building block for several reasons:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that position, thereby increasing the half-life of a drug candidate.

-

Modulation of Lipophilicity: Fluorine substitution increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Bioisosterism: The difluoromethyl group (CF₂H) is considered a lipophilic bioisostere of a hydroxyl or thiol group.[8] Similarly, the CF₂ group can act as a bioisostere for a carbonyl group or ether linkage, allowing chemists to fine-tune binding interactions with biological targets like enzymes and receptors.

While specific drugs containing the this compound moiety are not prominently listed in publicly available databases, this structural motif is representative of a class of compounds actively explored in drug discovery programs targeting a wide range of diseases.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related fluorinated pyridines and substituted pyridines can provide authoritative guidance.[9][10][11]

Hazard Identification

Based on analogous compounds, this compound should be handled as a potentially hazardous substance with the following warnings:

-

H302: Harmful if swallowed.

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).[10]

-

Eye Protection: Use safety glasses with side shields or chemical goggles.[10]

-

Personal Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.[13]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Pyridine, 2-(1,1-difluoroethyl)- (9CI) | 114468-02-9 [amp.chemicalbook.com]

- 3. Pyridine, 2-(1,1-difluoroethyl)- (9CI) CAS#: 114468-02-9 [m.chemicalbook.com]

- 4. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 5. grokipedia.com [grokipedia.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. kishida.co.jp [kishida.co.jp]

- 8. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. 2-(1,1-Difluoroethyl)-4-methyl-pyridine | Sigma-Aldrich [sigmaaldrich.com]

- 12. aksci.com [aksci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic data for 2-(1,1-Difluoroethyl)pyridine (NMR, MS)

An In-depth Technical Guide on the Spectroscopic Data for 2-(1,1-Difluoroethyl)pyridine (NMR, MS)

This compound is a fluorinated pyridine derivative with growing significance in the fields of pharmaceutical and materials science. The gem-difluoroethyl moiety imparts unique electronic and metabolic properties, making its unambiguous structural verification paramount. This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. It is designed for researchers, scientists, and professionals in drug development, offering a detailed analysis of its spectroscopic characteristics to ensure accurate identification and characterization.

Introduction

The strategic incorporation of fluorine into organic molecules is a widely employed strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] this compound serves as a valuable building block in this context. A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and structural confirmation of more complex derivatives. This guide presents a detailed examination of the ¹H, ¹³C, and ¹⁹F NMR spectra, along with the mass spectrum of the title compound, grounded in established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For organofluorine compounds, multinuclear NMR (¹H, ¹³C, and ¹⁹F) is particularly informative due to the presence of the NMR-active ¹⁹F nucleus.[3]

Experimental Protocols for NMR Data Acquisition

To ensure high-quality, reproducible data, the following experimental setup is recommended:

-

Sample Preparation:

-

A solution is prepared by dissolving 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Tetramethylsilane (TMS) is added as an internal standard for referencing ¹H and ¹³C chemical shifts.

-

The solution is then transferred to a 5 mm NMR tube for analysis.

-

-

Instrumentation and Parameters (400 MHz Spectrometer):

-

¹H NMR: A standard single-pulse experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Data is acquired with proton decoupling to simplify the spectrum to singlets for carbons not coupled to fluorine.[4]

-

¹⁹F NMR: A standard single-pulse experiment, typically with proton decoupling, is used.[5]

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number and environment of protons in the molecule.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.6 | Doublet | ~4.8 | 1H | H6 |

| ~7.7 | Triplet of Doublets | ~7.7, 1.8 | 1H | H4 |

| ~7.5 | Doublet | ~7.9 | 1H | H3 |

| ~7.3 | Multiplet | - | 1H | H5 |

| ~2.0 | Triplet | ~18.8 | 3H | -CH₃ |

Causality of Spectral Features: The protons on the pyridine ring appear in the aromatic region (7.3-8.6 ppm). The H6 proton, being adjacent to the electronegative nitrogen, is the most downfield. A key feature is the methyl group signal at approximately 2.0 ppm, which appears as a triplet due to coupling with the two adjacent fluorine atoms (³JHF).

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 2: ¹³C NMR Data for this compound (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | | --- | --- | --- | --- | --- | | ~162 | Triplet | ~33 | C2 | | ~149 | Singlet | - | C6 | | ~137 | Singlet | - | C4 | | ~124 | Singlet | - | C5 | | ~121.5 | Triplet | ~5 | C3 | | ~121 | Triplet | ~240 | -CF₂- | | ~25 | Triplet | ~25 | -CH₃ |

Expert Insights: The carbon of the difluoromethyl group (-CF₂-) exhibits a large one-bond C-F coupling constant (¹JCF) of around 240 Hz, appearing as a triplet. This is a highly characteristic signal for a gem-difluoroalkane.[4] The C2 carbon, directly attached to the difluoroethyl group, also shows a smaller two-bond coupling (²JCF).

¹⁹F NMR Spectral Data and Interpretation

¹⁹F NMR is highly sensitive and provides a direct window into the fluorine environments.[1]

Table 3: ¹⁹F NMR Data for this compound (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~-91 | Quartet | ~18.8 | -CF₂- |

Authoritative Grounding: The two equivalent fluorine atoms give rise to a single signal. This signal is split into a quartet by the three protons of the adjacent methyl group (³JFH). The chemical shift is in the typical range for alkyl difluorides.[3] The reciprocity of the coupling constant observed in both the ¹H and ¹⁹F spectra provides a self-validating confirmation of the structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern upon ionization.

Experimental Protocol for MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for inducing fragmentation and obtaining a characteristic fingerprint mass spectrum.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

MS Fragmentation Analysis

The mass spectrum of this compound will show a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Key Mass Fragments for this compound

| m/z | Proposed Fragment Ion |

| 143 | [M]⁺ |

| 124 | [M - F]⁺ |

| 123 | [M - HF]⁺ |

| 78 | [C₅H₄N]⁺ (pyridyl cation) |

Trustworthy Interpretation: The molecular ion is observed at m/z 143. A common and often base peak in the spectra of such compounds is the loss of a fluorine atom to give a cation at m/z 124. The loss of hydrogen fluoride (HF) can also lead to an ion at m/z 123. The fragment at m/z 78 corresponds to the stable pyridyl cation, confirming the pyridine core of the molecule.[6][7]

Caption: A logical workflow for the spectroscopic characterization of this compound.

Conclusion

The collective data from ¹H, ¹³C, and ¹⁹F NMR, along with mass spectrometry, provides an unambiguous and self-consistent structural elucidation of this compound. The characteristic couplings between ¹H, ¹³C, and ¹⁹F nuclei, and the predictable fragmentation pattern in the mass spectrum, serve as a reliable spectroscopic fingerprint. This guide provides the foundational data and interpretation necessary for scientists to confidently identify and utilize this important chemical building block in their research.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-Chloro-3-(1,1-difluoroethyl)pyridine | 1335059-01-2 | Benchchem [benchchem.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 5. rsc.org [rsc.org]

- 6. Pyridine [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-(1,1-Difluoroethyl)pyridine: Key Starting Materials and Strategic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-(1,1-Difluoroethyl)pyridine Moiety

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The this compound scaffold, in particular, is a valuable building block in the design of novel therapeutics and agrochemicals. The gem-difluoroethyl group can significantly modulate the physicochemical properties of a parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the principal synthetic strategies for accessing this compound, with a focus on the selection of key starting materials and an in-depth analysis of the reaction methodologies.

Core Synthetic Strategy: A Two-Stage Approach

The most prevalent and reliable pathway to this compound involves a two-stage process:

-

Synthesis of the Key Precursor: 2-Acetylpyridine

-

Deoxofluorination: Conversion of the acetyl group to a 1,1-difluoroethyl group.

This modular approach allows for the optimization of each stage independently, ensuring a robust and scalable synthesis.

Part 1: Synthesis of the Precursor - 2-Acetylpyridine

The judicious selection of the synthetic route to 2-acetylpyridine is critical, as it dictates the overall efficiency and cost-effectiveness of the process. Several viable methods exist, each with its own set of advantages and limitations.

Method 1: Grignard Reaction with 2-Halopyridines

A classic and widely employed method involves the reaction of a 2-pyridyl Grignard reagent with an acetylating agent. 2-Bromopyridine is a common and commercially available starting material for this transformation.

Workflow for 2-Acetylpyridine Synthesis via Grignard Reaction

Caption: Workflow for the synthesis of 2-acetylpyridine from 2-bromopyridine.

Causality and Experimental Insights:

The formation of the Grignard reagent from 2-bromopyridine requires anhydrous conditions to prevent quenching of the highly reactive organometallic species.[1] The subsequent acylation with acetyl chloride provides 2-acetylpyridine.[1] A recent advancement involves a purple light-promoted radical coupling of bromopyridines with Grignard reagents, offering an alternative to traditional methods.[2]

Experimental Protocol: Synthesis of 2-Acetylpyridine from 2-Bromopyridine

-

To a stirred mixture of magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF), a solution of 2-bromopyridine (1.0 eq) in THF is added dropwise.

-

The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by a gentle reflux and a change in color.

-

After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of 2-pyridylmagnesium bromide.

-

The Grignard solution is then cooled to 0 °C, and a solution of acetyl chloride (1.1 eq) in anhydrous THF is added dropwise.

-

The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford crude 2-acetylpyridine, which can be purified by distillation or column chromatography.

Method 2: Nucleophilic Addition to 2-Cyanopyridine

An alternative approach involves the reaction of a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium, with 2-cyanopyridine.

Workflow for 2-Acetylpyridine Synthesis from 2-Cyanopyridine

Caption: Synthesis of 2-acetylpyridine from 2-cyanopyridine.

Causality and Experimental Insights:

This method is effective but requires careful control of the reaction conditions to avoid side reactions. The initial nucleophilic addition of the organometallic reagent to the nitrile forms an imine intermediate, which is then hydrolyzed under acidic conditions to yield the ketone. This method can be harsh and may not be suitable for substrates with acid-labile functional groups.[3]

Method 3: From 2-Picolinic Acid

A scalable and high-yielding route utilizes the readily available 2-picolinic acid as the starting material. This multi-step synthesis offers good control and avoids the use of highly reactive organometallic reagents in the final step.[4][5]

Experimental Protocol: Synthesis of 2-Acetylpyridine from 2-Picolinic Acid [4][5]

-

Formation of 2-Picolinoyl Chloride: 2-Picolinic acid (1.0 eq) is dissolved in an inert solvent such as toluene, and a catalytic amount of N,N-dimethylformamide (DMF) is added. A chlorinating agent, such as thionyl chloride (1.2 eq), is added dropwise at 55-65 °C. The reaction is heated to reflux for 2-3 hours. After completion, the excess chlorinating agent and solvent are removed by distillation under reduced pressure to yield 2-picolinoyl chloride.

-

Malonic Ester Synthesis: In a separate flask, a base such as sodium ethoxide is prepared in ethanol. Diethyl malonate (1.1 eq) is added, followed by the dropwise addition of the previously prepared 2-picolinoyl chloride. The mixture is refluxed for several hours.

-

Hydrolysis and Decarboxylation: The resulting intermediate is hydrolyzed and decarboxylated by heating with an aqueous acid (e.g., sulfuric acid) to afford 2-acetylpyridine. The product is then isolated by neutralization and extraction.

Table 1: Comparison of Synthetic Routes to 2-Acetylpyridine

| Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |

| 2-Bromopyridine | Mg, Acetyl chloride | Readily available starting material, well-established procedure. | Requires anhydrous conditions, Grignard formation can be sensitive. | 60-75% |

| 2-Cyanopyridine | CH3MgBr or CH3Li, Acid | Direct conversion. | Harsh reaction conditions, potential for side reactions. | 50-70% |

| 2-Picolinic Acid | SOCl2, Diethyl malonate, H2SO4 | High yield, scalable, avoids Grignard reagents in the final step.[4][5] | Multi-step process. | 75-85% |

Part 2: Deoxofluorination of 2-Acetylpyridine

The conversion of the carbonyl group of 2-acetylpyridine to a gem-difluoro group is the crucial step in the synthesis of the target molecule. This transformation is typically achieved using specialized fluorinating reagents.

Key Deoxofluorinating Reagents: DAST and Deoxo-Fluor

Two of the most common reagents for this deoxofluorination are Diethylaminosulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Mechanism of Deoxofluorination with DAST

Caption: Proposed mechanism for the deoxofluorination of a ketone using DAST.

Causality and Experimental Insights:

The reaction is believed to proceed through the initial activation of the carbonyl oxygen by the Lewis acidic sulfur of DAST. This is followed by nucleophilic attack of a fluoride ion. A subsequent elimination sequence, driven by the formation of a stable sulfur-oxygen double bond, leads to the gem-difluorinated product.[5]

Experimental Protocol: Deoxofluorination of 2-Acetylpyridine with DAST

-

To a solution of 2-acetylpyridine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) at -78 °C under an inert atmosphere, DAST (1.5-2.0 eq) is added dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.

-

The reaction is carefully quenched by pouring it into a cold saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Deoxo-Fluor as a Safer Alternative:

Deoxo-Fluor is often preferred over DAST due to its higher thermal stability, which reduces the risk of explosive decomposition at elevated temperatures.[1][6][7] In many cases, Deoxo-Fluor can provide higher yields and cleaner reactions.[7]

Table 2: Comparison of DAST and Deoxo-Fluor for Deoxofluorination

| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) |

| Reactivity | Highly reactive, effective for many substrates. | Similar or sometimes superior reactivity to DAST.[7] |

| Thermal Stability | Unstable above 90 °C, potential for detonation.[1] | More thermally stable than DAST, safer for larger scale reactions.[6][7] |

| Handling | Liquid, sensitive to moisture. | Liquid, also moisture-sensitive but generally easier to handle due to higher stability. |

| Byproducts | Generates HF upon contact with water. | Generates HF upon contact with water. |

| Typical Yields | Generally good, but can vary depending on the substrate. | Often provides higher yields and cleaner reactions compared to DAST.[7] |

Part 3: Alternative Synthetic Approaches

While the two-step synthesis via 2-acetylpyridine is the most common route, other methods for introducing the difluoroethyl group are emerging.

Direct C-H Difluoroalkylation

Recent advances in photoredox catalysis have enabled the direct difluoroalkylation of heteroarenes.[8] These methods typically involve the generation of a difluoroalkyl radical from a suitable precursor, which then adds to the pyridine ring.

Conceptual Workflow for Direct Difluoroalkylation

Caption: Conceptual workflow for direct photocatalytic difluoroalkylation of a pyridine derivative.

Causality and Experimental Insights:

These methods are attractive due to their atom economy and potential for late-stage functionalization. However, controlling the regioselectivity of the radical addition can be challenging. For pyridine derivatives, functionalization often occurs at the 2- and 4-positions. The development of highly regioselective methods for the synthesis of this compound via this approach is an active area of research.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the preparation of 2-acetylpyridine followed by deoxofluorination. The choice of starting material for the synthesis of 2-acetylpyridine—be it 2-bromopyridine, 2-cyanopyridine, or 2-picolinic acid—should be guided by considerations of scale, cost, and available equipment. For the critical deoxofluorination step, both DAST and Deoxo-Fluor are effective reagents, with Deoxo-Fluor offering a superior safety profile and often improved yields. As the field of fluorine chemistry continues to evolve, direct C-H functionalization methods may offer more streamlined access to this important synthetic building block in the future.

References

- 1. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]

- 2. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

- 3. US6765097B1 - Process for the preparation of aryl-pyridinyl compounds - Google Patents [patents.google.com]

- 4. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

- 5. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]

- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Reactivity Profile of the Difluoroethyl Group on a Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Pyridines in Medicinal Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design.[1][2] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance a drug candidate's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2] Within the diverse landscape of fluorinated compounds, those containing a pyridine scaffold have garnered particular attention. The pyridine ring is a prevalent structural motif in numerous approved drugs, and its functionalization with fluorine-containing groups, such as the difluoroethyl group, offers a powerful strategy for optimizing molecular properties.[1][3][4][5] This guide provides an in-depth analysis of the reactivity profile of the difluoroethyl group when attached to a pyridine ring, offering insights for its strategic manipulation in drug discovery and development.

The difluoromethyl group (CF2H) is of particular interest as it is considered a lipophilic bioisostere of hydroxyl and thiol groups and can act as a hydrogen bond donor, which can be exploited to improve membrane permeability and binding affinity.[6]

Electronic Influence of the Difluoroethyl Group on the Pyridine Ring

The difluoroethyl group (-CH2CF2H) exerts a significant electron-withdrawing effect on the pyridine ring, primarily through a strong negative inductive effect (-I) originating from the highly electronegative fluorine atoms. This electronic perturbation profoundly influences the reactivity of the pyridine core, deactivating it towards electrophilic attack and activating it towards nucleophilic substitution.[7]

The presence of electron-withdrawing groups generally deactivates aromatic rings towards electrophilic aromatic substitution (EAS) by destabilizing the cationic intermediate formed during the reaction.[8] Conversely, these groups facilitate nucleophilic aromatic substitution (SNA_r) by stabilizing the negatively charged Meisenheimer intermediate.[9][10]

Key Reaction Profiles

Nucleophilic Aromatic Substitution (SNA_r_)

The electron-deficient nature of the pyridine ring, further enhanced by the difluoroethyl group, makes it susceptible to nucleophilic attack, particularly at the positions ortho and para (2-, 4-, and 6-) to the nitrogen atom.[9][10] This is because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization.[9]

A common strategy to introduce fluorine onto a pyridine ring is through nucleophilic aromatic substitution, where a leaving group, such as a chlorine atom, is displaced by a fluoride source. For example, 2,6-difluoropyridine can be synthesized from 2,6-dichloropyridine using potassium fluoride (KF) in a suitable solvent like DMSO or sulfolane.[11]

Experimental Protocol: Synthesis of 2,6-Difluoropyridine[12]

Materials:

-

2,6-Dichloropyridine

-

Anhydrous Potassium Fluoride (KF)

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

A mixture of 2,6-dichloropyridine and anhydrous potassium fluoride in DMSO is heated to reflux.

-

The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The product is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-